molecular formula C15H18N2O4 B2940175 N1-cyclopropyl-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide CAS No. 1421457-19-3

N1-cyclopropyl-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide

Cat. No. B2940175
CAS RN: 1421457-19-3
M. Wt: 290.319
InChI Key: LMAQQFGWIIBVKR-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide, also known as Compound A, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using a unique method and has shown promising results in various scientific research studies.

Scientific Research Applications

Reactivity and Application in Organic Synthesis

Cyclopropanation and Carbene Chemistry : Oxalamide-based carbenes exhibit unique reactivity, including cyclopropanation of styrene and methylacrylate, and forming selenide and Rh complexes. This showcases their potential in creating structurally complex molecules for various applications (M. Braun, W. Frank, C. Ganter, 2012).

Copper-Catalyzed Cyclopropylation : The development of a scalable Chan-Lam cyclopropylation reaction addresses the need for small molecules containing cyclopropane-heteroatom linkages in medicinal chemistry, highlighting a methodological advancement in synthesizing challenging molecular frameworks (J. Derosa et al., 2018).

Heterocyclic Compound Synthesis

Novel Cyclic Dipeptidyl Ureas : The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides presents a new class of cyclic dipeptidyl ureas. These compounds, being pseudopeptidic [1,2,4]triazines, offer insights into the structural diversity achievable through synthetic organic chemistry, potentially impacting drug discovery and materials science (M. Sañudo et al., 2006).

Amination Reactions and N-Heterocyclic Carbene Chemistry : The use of nucleophilic N-heterocyclic carbenes in amination reactions involving aryl halides demonstrates the versatility of these carbenes in facilitating complex bond formations, which is crucial for the development of pharmaceuticals and agrochemicals (G. Grasa et al., 2001).

properties

IUPAC Name

N'-cyclopropyl-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c18-12(8-16-14(19)15(20)17-11-2-3-11)9-1-4-13-10(7-9)5-6-21-13/h1,4,7,11-12,18H,2-3,5-6,8H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAQQFGWIIBVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclopropyl-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide

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